1,1'-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one)
Overview
Description
1,1’-(2,5-Dibromo-1,4-phenylene)diethanone is an organic compound with the molecular formula C10H8Br2O2. It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to ethanone groups. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dibromo-1,4-phenylene)diethanone typically involves the bromination of 1,4-diacetylbenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired dibromo compound .
Industrial Production Methods
Industrial production of 1,1’-(2,5-Dibromo-1,4-phenylene)diethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-Dibromo-1,4-phenylene)diethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of 1,1’-(2,5-dicarboxy-1,4-phenylene)diethanone.
Reduction: Formation of 1,1’-(2,5-dihydroxy-1,4-phenylene)diethanone.
Scientific Research Applications
1,1’-(2,5-Dibromo-1,4-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dibromo-1,4-phenylene)diethanone involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethanone groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)diethanone: Lacks the bromine atoms, resulting in different reactivity and applications.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of ethanone groups, leading to variations in chemical behavior and uses.
Uniqueness
1,1’-(2,5-Dibromo-1,4-phenylene)diethanone is unique due to the presence of both bromine atoms and ethanone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
1-(4-acetyl-2,5-dibromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c1-5(13)7-3-10(12)8(6(2)14)4-9(7)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHGOQCJHVYFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)C(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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